2-Amino-4-(2,2,2-trifluoroethyl)phenol
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Overview
Description
2-Amino-4-(2,2,2-trifluoroethyl)phenol is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a trifluoroethyl group (-CF3CH2-) at the para position relative to the amino group
Preparation Methods
The synthesis of 2-Amino-4-(2,2,2-trifluoroethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, is reacted with a trifluoroethylamine under specific conditions. The reaction typically requires a base to facilitate the substitution process and may be carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
2-Amino-4-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Amino-4-(2,2,2-trifluoroethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic forces .
Comparison with Similar Compounds
2-Amino-4-(2,2,2-trifluoroethyl)phenol can be compared with other similar compounds, such as:
2-Amino-4-(trifluoromethyl)phenol: This compound has a trifluoromethyl group (-CF3) instead of a trifluoroethyl group, leading to differences in reactivity and applications.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-amino-4-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)4-5-1-2-7(13)6(12)3-5/h1-3,13H,4,12H2 |
InChI Key |
HOFTVVRIHZFIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)N)O |
Origin of Product |
United States |
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